molecular formula C5H5ClN2O B12343965 4-amino-3-chloro-3H-pyridin-2-one

4-amino-3-chloro-3H-pyridin-2-one

Cat. No.: B12343965
M. Wt: 144.56 g/mol
InChI Key: AKTNPIMPNGSGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-3-chloro-3H-pyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 4-position and a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-chloro-3H-pyridin-2-one typically involves the chlorination of 4-amino-2-pyridone. One common method is the reaction of 4-amino-2-pyridone with thionyl chloride (SOCl₂) under reflux conditions, which results in the substitution of the hydroxyl group with a chlorine atom. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of reagents and solvents is also optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-chloro-3H-pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN₃) for azide substitution and thiourea for thiol substitution. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce nitro compounds.

Scientific Research Applications

4-amino-3-chloro-3H-pyridin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-amino-3-chloro-3H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-chloropyridine: Similar in structure but lacks the carbonyl group at the 2-position.

    3-chloro-4-hydroxy-2-pyridone: Similar but has a hydroxyl group instead of an amino group.

    4-amino-3-bromo-3H-pyridin-2-one: Similar but with a bromine atom instead of chlorine.

Uniqueness

4-amino-3-chloro-3H-pyridin-2-one is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

4-amino-3-chloro-3H-pyridin-2-one

InChI

InChI=1S/C5H5ClN2O/c6-4-3(7)1-2-8-5(4)9/h1-2,4H,7H2

InChI Key

AKTNPIMPNGSGTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(=O)N=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.